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molecular formula C10H8N2O B048995 1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118482-08-9

1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No. B048995
M. Wt: 172.18 g/mol
InChI Key: SCLNKUPWSQJGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04782050

Procedure details

To a cold (-78° C.) solution of dry tetrahydrofuran (300 ml) containing 13.27 ml (94.6 mmoles) of diisopropylamine was added 37.86 ml of 2.5M solution of n-butyl lithium in hexane and the mixture stirred for 30 minutes. 1-Vinylbenzimidazole (13.6 g, 94.6 mmoles) in 50 ml of tetrahydrofuran was added and the mixture stirred for 30 minutes. Ethyl formate (8.4 ml, 104.1 mmoles) was then added and the reaction mixture stirred, allowing to warm to room temperature, overnight. Acetic acid (5.4 ml, 99.6 mmoles) was added and the reaction added to 500 ml of water and 300 ml of ethyl acetate. The organic layer was separated, the water layer extracted with additional ethyl acetate (2×100 ml), and the organic phases combined, dried over magnesium sulfate and concentrated to an oil, 17 g. The residue was purified by chromatographing on 700 g of silica gel using ethyl acetate-chloroform (1:9; v:v) as the eluent to give 6.7 g of product as a light brown solid.
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
8.4 mL
Type
reactant
Reaction Step Four
Quantity
5.4 mL
Type
reactant
Reaction Step Five
Quantity
13.27 mL
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH:13]([N:15]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[N:17]=[CH:16]1)=[CH2:14].[CH:24](OCC)=[O:25].C(O)(=O)C>CCCCCC.O1CCCC1.C(OCC)(=O)C.O>[CH:13]([N:15]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[N:17]=[C:16]1[CH:24]=[O:25])=[CH2:14]

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
13.6 g
Type
reactant
Smiles
C(=C)N1C=NC2=C1C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
8.4 mL
Type
reactant
Smiles
C(=O)OCC
Step Five
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
13.27 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction mixture stirred
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water layer extracted with additional ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, 17 g
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatographing on 700 g of silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)N1C(=NC2=C1C=CC=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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